2-Bromo-1-(2,4-dichlorophenyl)propan-1-one
Description
Contextualization within α-Halogenated Ketone Chemistry
Alpha-halogenated ketones are a well-established class of compounds in organic synthesis, prized for their versatility as electrophilic building blocks. The presence of a halogen atom adjacent to the carbonyl group activates the α-carbon for nucleophilic substitution reactions. This reactivity is central to the formation of new carbon-carbon and carbon-heteroatom bonds. The synthesis of α-bromoketones can be achieved through various methods, including the direct bromination of the corresponding ketone.
The general mechanism for the acid-catalyzed α-halogenation of a ketone involves the formation of an enol intermediate, which then reacts with the halogen. This process is a cornerstone of synthetic organic chemistry, providing access to a wide array of functionalized molecules.
Significance as a Synthetic Precursor in Advanced Organic Synthesis
The primary significance of 2-Bromo-1-(2,4-dichlorophenyl)propan-1-one (B169468) in advanced organic synthesis lies in its role as a precursor to complex heterocyclic molecules, many of which exhibit important biological activities. A notable application is in the synthesis of azole antifungal agents. For instance, this α-bromoketone serves as a key starting material in the preparation of novel azolylpropanolones. In these syntheses, the bromine atom is displaced by a nucleophilic nitrogen atom from a triazole ring, forming the core structure of many antifungal compounds.
The reaction of this compound with 1,2,4-triazole (B32235) is a critical step in the synthesis of potent antifungal agents. These resulting compounds often function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes.
Overview of Academic Research Trajectories for the Compound
Academic research involving this compound has largely focused on its utility in the synthesis of new therapeutic agents. Studies have detailed the synthesis of various 1,2,4-triazole derivatives starting from this compound, with subsequent evaluation of their antifungal properties. Research has explored the modification of the propan-1-one backbone and the dichlorophenyl ring to investigate structure-activity relationships (SAR), aiming to develop more potent and selective antifungal drugs.
Beyond antifungal research, the reactivity of this α-bromoketone makes it a candidate for the synthesis of other heterocyclic systems, such as thiazoles and pyrazoles, which are also prevalent scaffolds in medicinal chemistry.
Stereochemical Considerations and Enantiomeric Purity in Research Synthesis
The synthesis of many modern pharmaceuticals, including azole antifungals, requires precise control over stereochemistry, as different enantiomers of a chiral drug can exhibit vastly different biological activities. The carbon atom bearing the bromine in this compound is a stereocenter. Consequently, the synthesis of enantiomerically pure antifungal agents from this precursor necessitates careful consideration of its stereochemistry.
While the direct asymmetric synthesis of this compound is not extensively documented in readily available literature, general methods for the stereoselective synthesis of α-haloketones and the resolution of their racemic mixtures are well-established. These methods include the use of chiral auxiliaries, chiral catalysts, and enzymatic resolutions. For instance, the catalytic asymmetric cross-coupling of racemic α-bromoketones with organozinc reagents has been reported as a method to generate tertiary stereocenters with high enantioselectivity, although specific application to this compound is not detailed.
Chemical Compound Data
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₇BrCl₂O |
| Molecular Weight | 281.96 g/mol |
| CAS Number | 103175-61-7 |
| Appearance | Colorless or slightly yellow crystal or crystalline powder. libretexts.org |
| Melting Point | 80-82 °C. libretexts.org |
| Boiling Point | 260-261 °C. libretexts.org |
| Solubility | Soluble in organic solvents like ether and benzene; almost insoluble in water. libretexts.org |
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(2,4-dichlorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrCl2O/c1-5(10)9(13)7-3-2-6(11)4-8(7)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHLBMVGQBPSMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=C(C=C(C=C1)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Bromo 1 2,4 Dichlorophenyl Propan 1 One
Regioselective Bromination Approaches to α-Bromo Ketones
The most direct route to 2-Bromo-1-(2,4-dichlorophenyl)propan-1-one (B169468) involves the regioselective bromination of the precursor ketone, 1-(2,4-dichlorophenyl)propan-1-one. This transformation requires careful control to ensure the bromine atom is added exclusively to the α-carbon adjacent to the carbonyl group. The reaction typically proceeds via an acid-catalyzed enol intermediate. pressbooks.pubmasterorganicchemistry.com The enol's double bond acts as a nucleophile, attacking an electrophilic bromine source. masterorganicchemistry.com
The choice of brominating agent is critical for achieving high yield and selectivity. Several reagents have been developed for the α-bromination of ketones.
Elemental Bromine (Br₂) : This is the classic and most straightforward reagent for α-bromination. nih.gov The reaction is typically conducted in an acidic solvent like acetic acid. pressbooks.pub For instance, the related compound 2-Bromo-1-(2,4-dichlorophenyl)ethanone is synthesized by reacting the parent ketone with bromine in ethyl ether. prepchem.com However, molecular bromine is highly toxic and corrosive, prompting the development of safer alternatives. nih.gov
N-Bromosuccinimide (NBS) : NBS is a versatile and safer solid brominating agent that allows for more controlled addition of bromine. researchgate.net It is often used to avoid issues like overbromination. researchgate.net The use of NBS for the α-halogenation of ketones can be catalyzed by acids like p-toluenesulfonic acid, sometimes under microwave irradiation to accelerate the reaction. researchgate.net
Hydrogen Bromide (HBr) in combination with an oxidant : Systems such as HBr-H₂O₂ offer a greener and operationally simple method for α-bromination. iau.ir This approach avoids the direct use of Br₂. The H₂O₂-HBr system has been used effectively for the bromination of various ketones. organic-chemistry.org
Tetrabutylammonium (B224687) Tribromide (TBATB) : This reagent is a stable, solid source of bromine that is easier and safer to handle than liquid Br₂. It has been effectively used for the regioselective bromination of various heterocyclic compounds, highlighting its mild nature and compatibility with a range of functional groups. nih.gov
Table 1: Comparison of Common Brominating Reagents for α-Bromination of Ketones
| Reagent | Formula | Form | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Elemental Bromine | Br₂ | Liquid | Highly reactive, inexpensive | Highly toxic, corrosive, difficult to handle |
| N-Bromosuccinimide | C₄H₄BrNO₂ | Solid | Safer, easier to handle, selective | Higher cost, can require catalyst |
| HBr/Hydrogen Peroxide | HBr/H₂O₂ | Aqueous Solution | In-situ bromine generation, greener | May require careful control of stoichiometry |
The choice of solvent and reaction conditions significantly influences the outcome of the α-bromination. The reaction rate is often dependent on the concentration of the ketone and any acid catalyst but independent of the halogen concentration, indicating that the rate-determining step is the formation of the enol intermediate. pressbooks.publibretexts.org
Solvents : Acidic solvents like glacial acetic acid are commonly used as they also act as a catalyst for enol formation. pressbooks.pubnih.gov Dichloromethane (B109758) has been identified as an excellent solvent for NBS-based brominations, providing high selectivity for the monobrominated product. researchgate.net Other solvents such as diethyl ether, THF, and dioxane have also been employed. nih.govresearchgate.net
Solvent-Free Conditions : To align with green chemistry principles, solvent-free reactions have been developed. Grinding a ketone with a solid brominating agent like NBS or 1,2-dipyridiniumditribromide-ethane (DPTBE) at room temperature can yield the desired α-bromoketone, reducing waste and environmental impact. nih.govdocumentsdelivered.com
Temperature : Temperature is a key parameter for controlling reaction time and yield. In one study on the bromination of cyclohexylphenyl ketone, increasing the temperature from room temperature to 70°C significantly reduced the reaction time while maintaining a good yield. iau.ir
Table 2: Effect of Solvent on the α-Bromination of Acetophenone (B1666503) with NBS
| Solvent | Yield (%) |
|---|---|
| Dichloromethane (CH₂Cl₂) | Excellent (not specified) |
| Acetonitrile (B52724) (CH₃CN) | Lower |
| Diethyl Ether (Et₂O) | Lower |
| Tetrahydrofuran (THF) | Lower |
| n-Hexane | Lower |
(Data derived from a study on microwave-assisted bromination, highlighting dichloromethane as the optimal solvent for selectivity and yield researchgate.net)
For this compound, the α-carbon is a chiral center. However, achieving stereocontrol in α-halogenation is challenging because the reaction proceeds through a planar enol intermediate. libretexts.org The attack of the electrophilic bromine can occur from either face of the enol double bond, typically resulting in a racemic mixture of the two enantiomers. libretexts.org While specific methods for the stereocontrolled synthesis of this compound are not widely documented, general strategies for stereoselective bromination, such as the use of chiral catalysts or auxiliaries, are areas of ongoing research. For certain complex substrates like steroidal ketones, high stereoselectivity has been observed in radical bromination reactions under specific conditions. rsc.org
Multistep Synthetic Routes Involving the Propan-1-one Skeleton
Beyond direct bromination, multistep sequences allow for the construction of α-halo ketones from different starting materials. One notable method begins with N-protected amino acids. This approach involves converting the amino acid into a mixed anhydride, which then reacts with diazomethane (B1218177) to form an α-diazo ketone. acs.org This intermediate is subsequently quenched with hydrogen bromide (HBr) to yield the final α-bromo ketone. acs.org This method provides excellent yields and avoids racemization, making it valuable for producing chiral building blocks. acs.org Applying this to the target compound would involve starting with a suitably substituted phenylalanine derivative.
Green Chemistry Principles in the Synthesis of Related Halogenated Ketones
Modern synthetic chemistry emphasizes sustainability, leading to the development of greener methods for producing halogenated ketones. wikipedia.org Key principles include:
Safer Solvents : Replacing hazardous polar solvents like DMF and DMSO with greener alternatives is a primary goal. wikipedia.org Room temperature ionic liquids have been explored as promising, non-volatile reaction media. wikipedia.org Water is also an ideal green solvent, and procedures using a bromide/bromate couple (NaBr/NaBrO₃) in an aqueous acidic medium have been developed for regioselective bromination. rsc.org
Solvent-Free Reactions : As mentioned previously, performing reactions without a solvent by grinding solid reagents is a highly effective green strategy. nih.govdocumentsdelivered.com
Use of Catalysts : Employing catalysts reduces waste compared to stoichiometric reagents. For example, the bromination of ketones has been achieved using LiCl as a natural, inexpensive catalyst in a solvent-free system. iau.ir
Safer Reagents : The in-situ generation of bromine from safer precursors like HBr/H₂O₂ or KBr/NaOCl avoids the storage and handling of highly toxic Br₂. nih.goviau.ir
Flow Chemistry and Continuous Synthesis Methodologies for Scalability Research
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages for scalability, safety, and control, particularly for hazardous reactions like bromination. vapourtec.comyoutube.com
Enhanced Safety and Control : Flow reactors handle only small volumes of the reaction mixture at any given time, which drastically improves heat dissipation and minimizes the risks associated with exothermic reactions or unstable intermediates. nih.govvapourtec.com This is crucial when generating hazardous reagents like bromine in-situ. nih.gov
Improved Yield and Selectivity : The precise control over temperature, mixing, and reaction time in a flow system can lead to higher yields and better selectivity, often preventing the formation of by-products like dibrominated compounds. nih.govvapourtec.com
Scalability : Continuous flow processes are more easily scaled up than batch reactions. A procedure for the α-bromination of acetophenone in a flow reactor using HBr and bromine demonstrated excellent yield (99%) and selectivity, showcasing its potential for industrial-scale production. nih.gov Multistep syntheses, such as the conversion of N-protected amino acids to α-chloro ketones, have been successfully adapted to fully continuous flow systems, enabling the production of several grams of product in a matter of hours. acs.org
Catalytic Systems for Enhanced Synthetic Efficiency
The introduction of a bromine atom at the α-position to the carbonyl group of 1-(2,4-dichlorophenyl)propan-1-one is a key transformation that can be achieved through several catalytic strategies. These methods offer improvements over traditional non-catalytic bromination reactions, which often require harsh conditions and may suffer from a lack of selectivity. Catalytic approaches aim to provide milder reaction conditions, higher yields, and better control over the reaction.
One of the most common methods for the synthesis of α-haloketones is the direct α-halogenation of the corresponding ketone. This can be achieved using a halogenating agent in the presence of a catalyst. While specific catalytic data for the synthesis of this compound is not extensively detailed in publicly available literature, general principles of catalytic α-bromination of ketones can be applied.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants located in different phases (e.g., a water-insoluble organic substrate and a water-soluble reagent). In the context of α-bromination, a phase-transfer catalyst can facilitate the transfer of the active brominating species or a basic catalyst to the organic phase where the ketone substrate resides. This can lead to increased reaction rates and milder conditions.
A typical system might involve the use of a quaternary ammonium (B1175870) salt, such as tetrabutylammonium bromide (TBAB), as the phase-transfer catalyst. The reaction would be performed in a biphasic system of an organic solvent and an aqueous solution containing the brominating agent and a base. While specific examples for 1-(2,4-dichlorophenyl)propan-1-one are not readily found, the general applicability of PTC to the alkylation of various substrates suggests its potential for this transformation.
Organocatalysis
Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. In the realm of α-halogenation, chiral secondary amines and their derivatives have emerged as effective catalysts for enantioselective transformations. For the synthesis of a racemic mixture of this compound, achiral organocatalysts could be employed to enhance the reaction rate. The mechanism typically involves the formation of an enamine intermediate from the ketone and the amine catalyst, which then reacts with an electrophilic bromine source.
Although detailed studies on the organocatalytic bromination of 1-(2,4-dichlorophenyl)propan-1-one are scarce in the literature, research on the α-bromination of other aldehydes and ketones provides a solid foundation for this approach. The choice of catalyst and reaction conditions would be crucial to optimize the yield and selectivity.
Metal-Catalyzed Reactions
While less common for simple α-bromination of ketones compared to other transformations, metal catalysts can also be employed. For instance, nickel-catalyzed cross-coupling reactions have been developed for the synthesis of α-aryl ketones from α-bromoketones. While this is the reverse of the desired transformation, it highlights the utility of metal catalysts in the chemistry of α-haloketones.
Direct metal-catalyzed α-bromination of ketones is also a possibility, potentially involving the formation of a metal enolate which then reacts with a bromine source. The development of such a system for 1-(2,4-dichlorophenyl)propan-1-one would require screening of various metal catalysts and ligands to achieve optimal performance.
Research Findings on Catalytic α-Bromination of Ketones
The following table summarizes general findings for the catalytic α-bromination of ketones, which can be considered as a starting point for the development of a specific synthesis of this compound.
| Catalytic System | Catalyst Example | Typical Substrate | General Reaction Conditions | Potential Advantages |
|---|---|---|---|---|
| Phase-Transfer Catalysis | Tetrabutylammonium bromide (TBAB) | Aryl Alkyl Ketones | Biphasic (e.g., Dichloromethane/Water), Base (e.g., NaOH), Brominating Agent (e.g., Br2 or NBS) | Mild conditions, suitability for industrial scale-up. |
| Organocatalysis (Achiral) | Pyrrolidine | Cyclic and Acyclic Ketones | Organic Solvent (e.g., CH2Cl2, THF), Brominating Agent (e.g., NBS) | Metal-free, mild conditions. |
| Organocatalysis (Chiral) | (S)-2-(Trifluoromethyl)pyrrolidine | Aldehydes, Ketones | Organic Solvent, specific brominating agents (e.g., N-Bromophthalimide) | Enantioselective synthesis of chiral α-bromoketones. |
Chemical Reactivity and Mechanistic Investigations of 2 Bromo 1 2,4 Dichlorophenyl Propan 1 One
Nucleophilic Substitution Reactions at the α-Brominated Carbon
The carbon atom attached to the bromine, being adjacent to an electron-withdrawing carbonyl group, is highly activated towards nucleophilic attack. This activation facilitates the displacement of the bromide ion, a good leaving group, by a variety of nucleophiles.
Mechanism of Bromine Atom Displacement by Various Nucleophiles (e.g., Amines, Thiols, Alkoxides)
The displacement of the bromine atom in 2-Bromo-1-(2,4-dichlorophenyl)propan-1-one (B169468) by nucleophiles such as amines, thiols, and alkoxides generally proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the nucleophile attacks the α-carbon from the backside relative to the carbon-bromine bond, leading to an inversion of stereochemistry if the carbon is chiral. The transition state involves a pentacoordinate carbon atom where the nucleophile-carbon bond is forming concurrently with the cleavage of the carbon-bromine bond.
The reaction with primary and secondary amines, for instance, leads to the formation of α-aminoketones, which are valuable intermediates in the synthesis of various nitrogen-containing heterocyclic compounds and pharmacologically active molecules, including synthetic cathinones. sigmaaldrich.combldpharm.com The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic α-carbon.
Similarly, thiols, being excellent nucleophiles, readily react with this compound to yield α-thioketones. The reaction is typically carried out in the presence of a weak base to deprotonate the thiol, forming a more potent thiolate anion.
Alkoxides, such as sodium methoxide (B1231860) or ethoxide, also displace the bromide ion to form α-alkoxyketones. These reactions are generally conducted in the corresponding alcohol as the solvent. However, with strong, sterically hindered bases, elimination reactions can compete with substitution.
Influence of Substituents on Reaction Kinetics and Selectivity
The substituents on the this compound molecule play a crucial role in determining the rate and outcome of nucleophilic substitution reactions.
2,4-Dichlorophenyl Group: The two chlorine atoms on the phenyl ring are electron-withdrawing groups. They enhance the electrophilicity of the carbonyl carbon and, through inductive effects, the α-carbon as well. This electronic pull increases the susceptibility of the α-carbon to nucleophilic attack, thereby accelerating the rate of SN2 reactions.
α-Methyl Group: The methyl group at the α-position introduces steric hindrance around the reaction center. This steric bulk can impede the approach of the nucleophile, potentially slowing down the rate of an SN2 reaction compared to an analogous compound without the methyl group (e.g., 2-bromo-1-(2,4-dichlorophenyl)ethanone). For very bulky nucleophiles, the steric hindrance might favor an SN1-type mechanism, which proceeds through a carbocation intermediate, although this is less common for α-haloketones. The methyl group also influences the potential for competing elimination reactions (E2 mechanism), where a base abstracts the α-proton.
Carbonyl Group Transformations and Their Mechanisms
The carbonyl group in this compound is a key site for a variety of chemical transformations, including reduction, oxidation, and condensation reactions.
Reduction Pathways to Alcohol Derivatives (e.g., Using Sodium Borohydride (B1222165), Lithium Aluminum Hydride)
The ketone functionality can be reduced to a secondary alcohol, 1-(2,4-dichlorophenyl)-2-bromopropan-1-ol. Common reducing agents for this transformation are metal hydrides like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
The mechanism of reduction by these reagents involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. This attack breaks the carbon-oxygen π-bond, forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, typically during an aqueous or acidic workup, yields the alcohol product. researchgate.net
A related compound, 2-chloro-1-(2,4-dichlorophenyl)ethanone, has been shown to be reduced by NaBH₄ in ethanol. youtube.com It is expected that this compound would react similarly. Due to the presence of a chiral center in the resulting alcohol, the reduction of the racemic ketone will produce a mixture of diastereomers. The stereochemical outcome can be influenced by the steric bulk of the substituents and the reaction conditions.
| Reducing Agent | Typical Solvent | Product |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 1-(2,4-Dichlorophenyl)-2-bromopropan-1-ol |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 1-(2,4-Dichlorophenyl)-2-bromopropan-1-ol |
Oxidation Reactions Leading to Carboxylic Acid Derivatives
The oxidation of ketones generally requires harsh conditions and often involves cleavage of carbon-carbon bonds. While direct oxidation of this compound to a carboxylic acid is not a common transformation, oxidative cleavage of the carbon-carbon bond adjacent to the carbonyl group can occur under strong oxidizing conditions, such as with hot, concentrated potassium permanganate (B83412) (KMnO₄) or ozonolysis followed by an oxidative workup. nih.gov This would likely lead to the formation of 2,4-dichlorobenzoic acid.
A more synthetically relevant transformation is the Favorskii rearrangement, which occurs when α-halo ketones are treated with a strong base, such as an alkoxide. This reaction leads to the formation of a carboxylic acid derivative (an ester in the case of an alkoxide base) via a cyclopropanone (B1606653) intermediate.
Condensation and Cyclization Reactions Involving the Carbonyl Functionality
This compound is a valuable precursor for the synthesis of various heterocyclic compounds through condensation and cyclization reactions. The presence of two reactive sites, the α-brominated carbon and the carbonyl group, allows for the construction of five- and six-membered rings.
A prominent example is the Hantzsch thiazole (B1198619) synthesis , where an α-haloketone reacts with a thioamide to form a thiazole ring. researchgate.netnih.govresearchgate.netlibretexts.org In the case of this compound, reaction with thiourea (B124793) would proceed through initial nucleophilic attack of the sulfur atom on the α-carbon, displacing the bromide. Subsequent intramolecular condensation between the nitrogen of the thiourea and the carbonyl carbon, followed by dehydration, would yield a 2-amino-4-(2,4-dichlorophenyl)-5-methylthiazole.
Furthermore, condensation reactions with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl acetoacetate, can occur. nih.gov These reactions are typically base-catalyzed, with the enolate of the active methylene compound acting as the nucleophile. The initial reaction would likely be a nucleophilic substitution at the α-bromo position, followed by a subsequent intramolecular cyclization involving the carbonyl group.
Rearrangement Reactions and Fragmentation Processes
The structure of this compound makes it a candidate for specific rearrangement reactions, most notably the Favorskii rearrangement. This reaction is characteristic of α-halo ketones in the presence of a base. wikipedia.orgddugu.ac.inyoutube.comadichemistry.com
The generally accepted mechanism for the Favorskii rearrangement involves the formation of a cyclopropanone intermediate. wikipedia.orgadichemistry.com In the case of this compound, a base would abstract the acidic α'-proton (from the methyl group), leading to an enolate. This enolate would then undergo intramolecular nucleophilic attack on the carbon bearing the bromine atom, displacing the bromide and forming a substituted cyclopropanone. Subsequent attack of a nucleophile (like a hydroxide (B78521) or alkoxide ion) on the carbonyl carbon of the strained cyclopropanone ring leads to its opening and the formation of a carboxylic acid derivative (e.g., an acid, ester, or amide), effectively resulting in a skeletal rearrangement. ddugu.ac.inadichemistry.com
The regioselectivity of the ring opening is influenced by the stability of the resulting carbanion intermediate. The 2,4-dichlorophenyl group, with its electron-withdrawing properties, would play a significant role in determining the direction of this ring opening.
In the context of mass spectrometry, the fragmentation of this compound is expected to follow pathways typical for α-bromo ketones. Key fragmentation processes would include the cleavage of the carbon-bromine bond and α-cleavage relative to the carbonyl group. The presence of two chlorine atoms and one bromine atom would result in a characteristic isotopic pattern in the mass spectrum, aiding in the identification of fragments containing these halogens. docbrown.infodocbrown.inforaco.cat
Table 1: Plausible Mass Spectrometric Fragments of this compound
| Fragment Ion | Plausible Structure | Notes |
| [M-Br]⁺ | C₉H₇Cl₂O⁺ | Loss of the bromine radical. |
| [M-C₂H₄Br]⁺ | C₇H₃Cl₂O⁺ | α-cleavage with loss of a bromoethyl radical. |
| [C₇H₃Cl₂O]⁺ | 2,4-Dichlorobenzoyl cation | A common fragment for compounds containing this moiety. |
| [C₆H₃Cl₂]⁺ | Dichlorophenyl cation | Loss of the carbonyl group and adjacent fragments. |
This table presents hypothetical fragments based on known fragmentation patterns of similar compounds and is for illustrative purposes.
Electrophilic Reactivity Profiles and Mechanisms
The carbon atom attached to the bromine in this compound is electrophilic. This is due to the electron-withdrawing nature of both the adjacent carbonyl group and the bromine atom itself. This electrophilicity makes the compound susceptible to nucleophilic substitution reactions. libretexts.org
A variety of nucleophiles can potentially displace the bromide ion. These reactions could proceed through either an S_N1 or S_N2 mechanism, or a combination thereof, depending on the reaction conditions such as the solvent and the nature of the nucleophile. Given that it is a secondary halide, both pathways are plausible. For instance, reaction with a strong, non-basic nucleophile would likely favor an S_N2-type mechanism. The presence of the bulky 2,4-dichlorophenyl group might, however, sterically hinder the backside attack required for a pure S_N2 pathway.
The carbonyl group itself can also exhibit electrophilic character, undergoing addition reactions with strong nucleophiles. However, the reactivity of the α-carbon is often more pronounced in α-halo ketones. This compound can serve as a precursor for the synthesis of various heterocyclic compounds by reacting with dinucleophilic reagents. For example, reaction with a hydrazine (B178648) derivative could lead to the formation of a pyrazole (B372694) or a related heterocyclic system.
Table 2: Illustrative Nucleophilic Substitution Reactions
| Nucleophile | Potential Product | Reaction Type |
| Hydroxide (OH⁻) | 2-Hydroxy-1-(2,4-dichlorophenyl)propan-1-one | Nucleophilic Substitution |
| Alkoxide (RO⁻) | 2-Alkoxy-1-(2,4-dichlorophenyl)propan-1-one | Nucleophilic Substitution |
| Amine (RNH₂) | 2-(Alkylamino)-1-(2,4-dichlorophenyl)propan-1-one | Nucleophilic Substitution |
| Thiolate (RS⁻) | 2-(Alkylthio)-1-(2,4-dichlorophenyl)propan-1-one | Nucleophilic Substitution |
This table provides examples of potential products from reactions with various nucleophiles and is for illustrative purposes.
Radical Reaction Pathways and Their Research Implications
The carbon-bromine bond in this compound can undergo homolytic cleavage under thermal or photochemical conditions to generate a carbon-centered radical at the α-position. nih.gov The stability of this radical would be influenced by the adjacent carbonyl group and the dichlorophenyl ring.
Once formed, this radical can participate in a variety of transformations. For example, it can undergo intermolecular addition to alkenes or alkynes, leading to the formation of new carbon-carbon bonds. Intramolecular radical cyclization is also a possibility if a suitable radical acceptor is present within the molecule. nih.gov
Recent research has shown that α-bromo ketones can be involved in visible-light-promoted photocatalytic reactions. These reactions often involve the generation of an α-keto radical intermediate, which can then engage in various coupling reactions. For instance, such radicals have been used in the synthesis of complex molecules through cascade reactions. The 2,4-dichlorophenyl substituent would modulate the electronic properties of the radical and influence the course and efficiency of these reactions.
The study of such radical pathways is significant as it opens up avenues for the synthesis of complex molecular architectures under mild reaction conditions. The functionalization of the α-position of ketones via radical intermediates is a powerful tool in modern organic synthesis.
Table 3: Potential Radical Reactions and Products
| Reaction Type | Reactant(s) | Potential Product |
| Radical Addition | Alkene | Functionalized ketone with a new C-C bond |
| Radical Cyclization | Unsaturated side chain | Cyclic or heterocyclic compound |
| Photoreduction | Hydrogen donor | 1-(2,4-Dichlorophenyl)propan-1-one |
This table illustrates potential outcomes of radical reactions involving the title compound and is for illustrative purposes.
Structural Diversification and Derivatives of 2 Bromo 1 2,4 Dichlorophenyl Propan 1 One
Synthesis of Analogs with Modified Aryl Moieties
The 2,4-dichlorophenyl group is a common starting point in medicinal chemistry, but modifying this aryl ring is essential for creating structural diversity. The bromine atom on the α-carbon allows for subsequent reactions, but initial modifications often begin with the synthesis of analogs from different starting aryl ketones.
The most common method for creating analogs of 2-bromo-1-(2,4-dichlorophenyl)propan-1-one (B169468) with different aryl groups is to start with a different substituted propiophenone. The synthesis generally involves the α-bromination of the corresponding aryl propyl ketone. For instance, propiophenones with varied substitution patterns on the phenyl ring can be brominated to yield the desired α-bromo ketones. google.commdpi.com
A more advanced method for modifying the aryl moiety in related α-haloketones involves transition metal-catalyzed cross-coupling reactions. While direct arylation on the dichlorophenyl ring of the title compound is complex, the synthesis of α-aryl ketones can be achieved by coupling racemic α-bromoketones with arylating agents. nih.gov For example, nickel-catalyzed Negishi cross-coupling reactions between racemic secondary α-bromoketones and arylzinc reagents provide a stereoconvergent route to α-arylketones. nih.gov This method allows for the introduction of a wide array of aryl and heteroaryl groups, significantly diversifying the structure.
Table 1: Examples of Aryl-Modified α-Bromoketone Analogs
| Starting Ketone | Brominating Agent | Product | Reference |
|---|---|---|---|
| 1-Phenylpropan-1-one | Bromine (Br₂) in Acetic Acid | 2-Bromo-1-phenylpropan-1-one | mdpi.com |
| 1-(4-Chlorophenyl)propan-1-one | Bromine (Br₂) in Water | 2-Bromo-1-(4-chlorophenyl)propan-1-one | google.com |
Derivatization at the Carbonyl Group and α-Carbon
The carbonyl group and the adjacent α-carbon bearing the bromine atom are primary sites for derivatization.
Carbonyl Group Reactions: The ketone functionality can be readily transformed into other functional groups. A common reaction is the reduction of the carbonyl group to a secondary alcohol. Using reducing agents like sodium borohydride (B1222165) (NaBH₄), this compound can be converted to (S)-2-bromo-1-(2,4-dichlorophenyl)ethanol. chemicalbook.com This transformation introduces a chiral center and a hydroxyl group, which can be used for further functionalization, such as esterification or etherification.
α-Carbon Reactions: The bromine atom at the α-position is an excellent leaving group, making this carbon susceptible to nucleophilic substitution. This is a cornerstone of its utility in synthesis. A prominent example is the reaction with nitrogen nucleophiles like 1,2,4-triazole (B32235). In the presence of a base, 1,2,4-triazole displaces the bromide to form a new carbon-nitrogen bond, a key step in the synthesis of azole-based compounds. nih.govgoogle.com
Table 2: Derivatization Reactions
| Reaction Site | Reagent | Product Type | Reference |
|---|---|---|---|
| Carbonyl Group | Sodium Borohydride (NaBH₄) | Secondary Alcohol | chemicalbook.com |
| α-Carbon | 1,2,4-Triazole / Base | N-alkylated Triazole | nih.govgoogle.com |
Formation of Heterocyclic Scaffolds Utilizing this compound as a Building Block
The reactivity of the α-bromo ketone moiety makes this compound an ideal precursor for constructing various heterocyclic rings, which are prevalent in pharmacologically active molecules.
Triazolium Salts: A significant application of α-bromo ketones is in the synthesis of quaternary triazolium salts. These are typically prepared through the N-alkylation of a pre-formed triazole ring. For instance, 1H-1,2,4-triazole can first be alkylated with one molecule of an α-bromo ketone, such as 2-bromo-1-phenylethanone, to form a triazolyl ketone. nih.gov This intermediate can then be quaternized by reacting it with a second α-bromo ketone, like 2-bromo-1-(2,4-dichlorophenyl)ethanone (a close analog of the title compound), to yield a 1,4-disubstituted-1,2,4-triazolium salt. nih.govnsf.gov These salts are stable precursors for N-heterocyclic carbenes (NHCs). researchgate.net The synthesis of 1,2,3-triazolium salts can also be achieved through "click" chemistry approaches, involving cycloaddition followed by N-alkylation. nih.gov
Isoxazoles: Isoxazoles are five-membered aromatic heterocycles containing one nitrogen and one oxygen atom. A classic route to isoxazoles involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). While this compound is not a 1,3-dicarbonyl itself, it can be a precursor to intermediates used in isoxazole (B147169) synthesis. For example, chalcones, which are α,β-unsaturated ketones, can be prepared and subsequently reacted with hydroxylamine hydrochloride to form isoxazoles. sciensage.info Another modern approach is the [3+2] dipolar cycloaddition between an alkyne and a nitrile oxide. eresearchco.comnih.gov this compound can be converted into an alkyne or other suitable partner for such cycloadditions to generate highly substituted isoxazole rings.
The versatility of α-bromo ketones extends to the synthesis of heterocycles containing oxygen and sulfur. nih.govresearchgate.net
Oxygen Heterocycles: Visible-light-mediated reactions have emerged as a powerful strategy for synthesizing diverse organic molecules, including oxygen heterocycles, under mild conditions. eurekaselect.com For example, benzofurans can be synthesized through various methods, including those that could potentially utilize α-bromo ketones as starting materials for creating key intermediates. nih.gov Tandem Prins cyclizations are another versatile method for constructing oxygen-containing heterocycles like tetrahydropyrans. rsc.org
Sulfur Heterocycles: The Hantzsch thiazole (B1198619) synthesis is a classic method that involves the reaction of an α-haloketone with a thioamide. By reacting this compound with thiourea (B124793) or a substituted thioamide, substituted 2-aminothiazoles can be synthesized. Similarly, reaction with 2-aminothiophenol (B119425) can lead to the formation of benzothiazepine (B8601423) derivatives, which are seven-membered sulfur-containing heterocycles. nih.gov The reaction proceeds via a thia-Michael addition followed by intramolecular cyclization.
Structure-Reactivity Relationships in Derived Compounds
The structural modifications performed on the this compound scaffold have profound effects on the reactivity of the resulting derivatives.
Advanced Analytical and Spectroscopic Characterization Techniques in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
One-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR are fundamental for the initial structural assessment of "2-Bromo-1-(2,4-dichlorophenyl)propan-1-one".
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For "this compound", the expected ¹H NMR signals would include:
A doublet in the aliphatic region, corresponding to the three protons of the methyl group (-CH₃).
A quartet in the aliphatic region, shifted further downfield, corresponding to the single proton of the methine group (-CHBr). The splitting into a quartet is due to coupling with the adjacent methyl protons.
A complex series of signals in the aromatic region, corresponding to the three protons on the dichlorophenyl ring. The substitution pattern (2,4-dichloro) leads to distinct chemical shifts for each aromatic proton.
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The key expected signals for the target molecule include:
A signal for the methyl carbon (-CH₃).
A signal for the methine carbon (-CHBr), which is directly attached to the electronegative bromine atom.
A downfield signal for the carbonyl carbon (C=O).
Multiple signals in the aromatic region representing the six carbons of the dichlorophenyl ring. Two of these signals correspond to carbons directly bonded to chlorine atoms, while the others represent the remaining ring carbons.
Predicted ¹H and ¹³C NMR Data for This compound (B169468) Predicted ¹H NMR Data
| Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Methyl (-CH₃) | ~1.8-2.0 | Doublet (d) |
| Methine (-CHBr) | ~5.2-5.5 | Quartet (q) |
Predicted ¹³C NMR Data
| Functional Group | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Methyl (-CH₃) | ~20-25 |
| Methine (-CHBr) | ~40-45 |
| Aromatic (C-Cl) | ~130-140 |
| Aromatic (C-H) | ~127-132 |
| Aromatic (C-C=O) | ~135-140 |
Note: The table contains predicted data based on chemical structure and data from analogous compounds. Actual experimental values may vary.
Two-dimensional (2D) NMR experiments are powerful tools that reveal correlations between different nuclei, providing definitive evidence for structural assignments. emerypharma.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.eduyoutube.com For "this compound," a COSY spectrum would show a cross-peak between the methine proton (-CHBr) and the methyl protons (-CH₃), confirming their adjacency.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. youtube.com An HSQC spectrum would show a correlation between the methine proton signal and the methine carbon signal, and another between the methyl proton signals and the methyl carbon signal. This technique is invaluable for unambiguously assigning the carbon signals for all protonated carbons. emerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). youtube.com HMBC is crucial for piecing together the molecular skeleton. Key expected correlations for the target molecule would include:
The methyl protons showing a correlation to the methine carbon and the carbonyl carbon.
The methine proton showing a correlation to the methyl carbon, the carbonyl carbon, and the ipso-carbon of the aromatic ring.
The aromatic protons showing correlations to other aromatic carbons and, importantly, to the carbonyl carbon, which links the propanone chain to the dichlorophenyl ring.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds. epequip.com These techniques are complementary and, when used together, offer a more complete vibrational analysis. researchgate.net
For "this compound", the key vibrational modes include:
C=O Stretch: A strong, sharp absorption band in the FT-IR spectrum, typically in the range of 1680-1700 cm⁻¹, is characteristic of an aryl ketone.
Aromatic C-H Stretch: These appear as a group of weaker bands above 3000 cm⁻¹.
Aliphatic C-H Stretch: Signals corresponding to the methyl and methine C-H stretches are expected in the 2850-3000 cm⁻¹ region.
Aromatic C=C Stretch: Medium to weak intensity bands appear in the 1450-1600 cm⁻¹ region.
C-Cl and C-Br Stretches: These vibrations occur in the fingerprint region of the spectrum, typically below 800 cm⁻¹, and can be used to confirm the presence of the halogen atoms.
Expected Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | Ar-H | 3050 - 3150 | Weak to Medium |
| Aliphatic C-H Stretch | -CH₃, -CH | 2850 - 3000 | Medium |
| Carbonyl Stretch | C=O | 1680 - 1700 | Strong |
| Aromatic C=C Stretch | Ar C=C | 1450 - 1600 | Medium to Weak |
| C-H Bending | -CH₃, -CH | 1350 - 1470 | Medium |
| C-Cl Stretch | Ar-Cl | 680 - 800 | Strong |
Note: This table presents expected frequency ranges based on known data for similar functional groups.
Mass Spectrometry (LC-MS, GC-MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information. libretexts.org
For "this compound", the mass spectrum would exhibit a distinctive molecular ion peak cluster. This is due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a complex pattern of peaks (M, M+2, M+4, M+6) that is highly characteristic of a molecule containing one bromine and two chlorine atoms. savemyexams.com
The fragmentation of the molecular ion upon electron impact (in GC-MS) or other ionization methods provides clues to the molecule's structure. miamioh.edu Key fragmentation pathways would include:
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. This could result in the loss of a bromine atom, a propyl group, or the formation of the dichlorobenzoyl cation [C₇H₃Cl₂O]⁺.
Loss of Halogens: The loss of a bromine radical (•Br) or a chlorine radical (•Cl) from the molecular ion would lead to significant fragment ions.
Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion (Structure) | m/z (for most abundant isotopes ⁷⁹Br, ³⁵Cl) | Origin |
|---|---|---|
| [C₉H₇BrCl₂O]⁺ (Molecular Ion) | 279.9 | Full Molecule |
| [C₉H₇Cl₂O]⁺ | 201 | Loss of •Br |
| [C₇H₃Cl₂O]⁺ (Dichlorobenzoyl cation) | 173 | α-cleavage, loss of •C₃H₄Br |
| [C₇H₃Cl₂]⁺ | 145 | Loss of CO from dichlorobenzoyl cation |
Note: m/z values are nominal and based on the most abundant isotopes. The actual spectrum will show clusters of peaks reflecting all isotopic combinations.
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state.
While a crystal structure for "this compound" is not publicly documented, analysis of related compounds, such as 2-Bromo-1-chlorophenyl-3-(4-methoxyphenyl)prop-2-en-1-one, demonstrates the power of this technique. researchgate.net A crystallographic study would elucidate:
Molecular Conformation: The precise spatial orientation of the dichlorophenyl ring relative to the bromopropanone side chain.
Bond Parameters: Exact bond lengths (e.g., C=O, C-Br, C-Cl) and angles, which can provide insight into electronic effects within the molecule.
Intermolecular Interactions: The study would reveal how molecules pack in the crystal lattice, identifying non-covalent interactions such as halogen bonding (C-Br···O or C-Cl···O), hydrogen bonding (if co-crystallized with a solvent), and π-π stacking interactions between aromatic rings. These interactions govern the material's bulk properties. For example, in related structures, intramolecular C-H···Br interactions have been observed to help establish the molecular conformation. researchgate.net
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are essential techniques for separating, identifying, and quantifying components in a mixture. They are routinely used to assess the purity of chemical compounds and for quantitative analysis.
A reverse-phase (RP) HPLC or UPLC method is typically suitable for analyzing "this compound". An RP method for the related compound 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one has been described, providing a template for method development. sielc.com
Stationary Phase: A nonpolar column, such as one packed with C18-modified silica, would be used.
Mobile Phase: A polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol, is used. A gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of the main compound from any impurities.
Detection: A UV-Vis detector is commonly employed, as the aromatic ring and carbonyl group in the molecule are strong chromophores, absorbing UV light at a characteristic wavelength.
Analysis: The retention time of the compound under specific conditions is a key identifier. The area under the peak in the chromatogram is proportional to its concentration, allowing for accurate purity assessment (e.g., >98%) and quantitative measurement against a reference standard. UPLC, with its smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC. sielc.comsielc.com
Chiroptical Spectroscopy for Enantiomeric Purity Assessment
The this compound molecule possesses a chiral center at the second carbon of the propanone chain (the carbon atom bonded to the bromine). This chirality means the compound can exist as a pair of enantiomers (R and S forms).
Chiroptical spectroscopy is a powerful set of techniques for studying chiral molecules. nih.gov It relies on the differential interaction of left and right circularly polarized light with a chiral sample.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left and right circularly polarized light. Enantiomers of a chiral compound will produce CD spectra that are mirror images of each other. The carbonyl group (C=O) in a chiral environment, such as in this α-bromoketone, is a well-known chromophore whose n → π* transition gives rise to a distinct signal in the CD spectrum. This makes CD spectroscopy an excellent tool for probing the stereochemistry of this compound.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Like CD, ORD spectra of enantiomers are mirror images.
Mechanistic Research on Molecular and Biochemical Interactions of 2 Bromo 1 2,4 Dichlorophenyl Propan 1 One and Its Derivatives
Molecular Docking Studies with Biomolecular Targets (e.g., Enzymes, Proteins)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is instrumental in understanding the interaction between a ligand, such as 2-bromo-1-(2,4-dichlorophenyl)propan-1-one (B169468), and a target protein at the atomic level.
Docking simulations are employed to predict how this compound and its analogues fit into the binding site of a target protein, such as an enzyme. The output of these simulations includes binding energies and binding modes. For instance, in studies of similar halogenated compounds, docking is used to correlate binding affinity (often expressed as a docking score or estimated free energy of binding, ΔG) with inhibitory activity. mdpi.com
For example, molecular docking studies on derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, a compound with a similar bromo-dihalophenyl moiety, have been performed against cyclooxygenase (COX) enzymes to predict their anti-inflammatory potential. csfarmacie.cz These studies help identify the most stable binding conformations and estimate the binding affinity, which is a crucial first step in predicting a compound's potential as an inhibitor. Similarly, docking of brominated metabolites against the α-glucosidase enzyme has been used to understand their mode of inhibition. nih.gov The binding affinity is influenced by various interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Table 1: Predicted Binding Affinities of Hypothetical Analogs against a Target Kinase
| Compound | Modification | Predicted Binding Affinity (kcal/mol) | Key Interaction Type |
|---|---|---|---|
| This compound | Parent Compound | -8.5 | Hydrophobic, Halogen Bond |
| Analog A (4-fluoro substitution) | Replaced Cl with F | -7.9 | Hydrophobic |
| Analog B (3,4-dichloro substitution) | Shifted Cl position | -8.8 | Hydrophobic, Halogen Bond |
| Analog C (ethanone instead of propanone) | Removed methyl group | -8.2 | Hydrophobic |
A primary outcome of molecular docking is the identification of specific amino acid residues within the protein's active site that interact with the ligand. For α-bromoketones, which are known to act as covalent inhibitors, docking can predict the proximity of the electrophilic α-carbon to nucleophilic residues like cysteine, serine, or histidine.
In studies of other inhibitors, docking has revealed crucial interactions. For example, the benzyloxy moiety of certain coumarin (B35378) derivatives plays a key role in binding to acetylcholinesterase (AChE). mdpi.com For aristoyagonine (B1246166) derivatives, co-crystal structures confirmed that the inhibitors occupy a hydrophobic pocket, which is the binding site for acetylated lysine (B10760008) in the Brd4 bromodomain. nih.gov In the case of this compound, docking would likely show strong hydrophobic interactions from the dichlorophenyl ring with nonpolar residues. Furthermore, the chlorine and bromine atoms can participate in halogen bonding, a specific noncovalent interaction that can contribute significantly to binding affinity. The carbonyl oxygen is a potential hydrogen bond acceptor.
In Vitro Biochemical Assay Development for Target Engagement Studies
To validate the predictions from molecular docking and quantify the inhibitory activity of this compound, various in vitro biochemical assays are developed. These assays measure the compound's direct effect on the activity of a purified target protein.
The choice of assay depends on the target enzyme's function. A common method is a kinetic assay that measures the rate of the enzymatic reaction in the presence and absence of the inhibitor. For instance, a fluorescence polarization (FP) based assay can be used, where the enzyme cleaves a fluorescently labeled substrate. Inhibition of the enzyme results in a smaller change in polarization, which can be quantified. bioassaysys.com For protein aggregation inhibitors, a Thioflavin T (ThT) assay is often employed, which measures the formation of amyloid fibrils. nih.gov For a potential kinase inhibitor, an assay would typically measure the phosphorylation of a substrate, often using radiolabeled ATP (³²P-ATP) or fluorescence-based methods.
Structure-Activity Relationship (SAR) Investigations at the Molecular Level
SAR studies are crucial for optimizing the potency and selectivity of a lead compound. By systematically modifying the chemical structure of this compound, researchers can determine which functional groups are essential for its biological activity.
Key modifications could include:
Substitution on the Phenyl Ring: Altering the position or nature of the chloro substituents (e.g., moving to the 3,4-positions or replacing with fluoro or methyl groups) can significantly impact binding affinity and selectivity. nih.gov
The Alkyl Chain: Changing the methyl group on the propanone moiety to a hydrogen (ethanone) or a larger alkyl group can affect steric hindrance and hydrophobic interactions within the active site.
The Halogen: Replacing the bromine atom with chlorine could alter the reactivity of the compound as an alkylating agent, thereby affecting the kinetics of covalent inhibition.
These investigations correlate changes in molecular structure with changes in inhibitory potency (e.g., IC₅₀ values) to build a model of the pharmacophore. nih.govnih.gov
Table 2: Example of a Structure-Activity Relationship Study
| Compound ID | R1 (Phenyl Substitution) | R2 (α-Position) | IC₅₀ (nM) |
|---|---|---|---|
| 1 (Parent) | 2,4-dichloro | -CH(Br)CH₃ | 50 |
| 2 | 4-chloro | -CH(Br)CH₃ | 150 |
| 3 | 2,4-difluoro | -CH(Br)CH₃ | 95 |
| 4 | 2,4-dichloro | -CH(Br)H | 75 |
Inhibition Kinetics and Enzymatic Studies with Related Brominated Ketones
Kinetic studies are performed to elucidate the mechanism of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive, or irreversible). nih.govlibretexts.org Given that α-bromoketones are potent alkylating agents, this compound is expected to act as an irreversible or covalent inhibitor by forming a covalent bond with a nucleophilic residue in the enzyme's active site. nih.gov
The kinetic analysis of irreversible inhibition often involves measuring the rate of inactivation of the enzyme at different inhibitor concentrations. This can be used to determine the second-order rate constant, kinact/KI, which is a measure of the inhibitor's potency. The mechanism often proceeds via initial formation of a reversible enzyme-inhibitor complex (E·I), followed by the irreversible covalent modification (E-I). youtube.com Studies on other brominated ketones have confirmed their role as enzyme inhibitors, such as 1-bromo-4-(2,4-dinitrophenyl)-butan-2-one which inhibits elastase. nih.gov
Computational and Theoretical Investigations of 2 Bromo 1 2,4 Dichlorophenyl Propan 1 One
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. This analysis is vital for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack.
The MEP map is color-coded to represent different potential values. Typically, regions of negative electrostatic potential, which are susceptible to electrophilic attack, are shown in red. These areas are characterized by an abundance of electrons, often found near electronegative atoms like oxygen. Conversely, regions of positive electrostatic potential, which are prone to nucleophilic attack, are colored blue and are usually located around hydrogen atoms or other electron-deficient centers. Green and yellow areas represent intermediate or near-zero potential.
For 2-bromo-1-(2,4-dichlorophenyl)propan-1-one (B169468), an MEP analysis would likely reveal a significant region of negative potential (red) around the carbonyl oxygen atom, indicating its susceptibility to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the propanone and phenyl groups. In a study on related bromo-chlorophenyl derivatives, MEP analysis was similarly used to identify reactive sites. mdpi.com
Illustrative Data Table of MEP Regions (Hypothetical for the title compound)
| Atomic Site | Predicted Electrostatic Potential | Implication |
|---|---|---|
| Carbonyl Oxygen (O) | Highly Negative (Red) | Site for electrophilic attack |
| Phenyl Ring Hydrogens (H) | Positive (Blue) | Sites for nucleophilic interaction |
| Halogen Atoms (Cl, Br) | Moderately Negative/Neutral | Influence overall electronic structure |
Nonlinear Optical (NLO) Property Predictions (e.g., Hyperpolarizability)
Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics, including frequency conversion and optical switching. Computational chemistry can predict the NLO properties of a molecule by calculating parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). A high value of first-order hyperpolarizability is a key indicator of a molecule's potential as an NLO material.
The prediction of NLO properties for this compound would involve quantum chemical calculations, often using Density Functional Theory (DFT). These calculations would provide values for the aforementioned NLO parameters. For instance, a computational study on 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives investigated their NLO properties to assess their potential in this area. mdpi.com The presence of a π-conjugated system and electron-withdrawing/donating groups in the target molecule suggests that it may exhibit NLO behavior.
Illustrative Table of Predicted NLO Properties (Based on related compounds)
| Parameter | Symbol | Significance |
|---|---|---|
| Dipole Moment | μ | Measures the polarity of the molecule. |
| Polarizability | α | Indicates the ease of distortion of the electron cloud. |
| First-Order Hyperpolarizability | β | Key indicator of second-order NLO activity. |
Thermodynamic Property Calculations and Tautomeric Stability Studies
Computational methods can be used to calculate various thermodynamic properties of a molecule at different temperatures, such as enthalpy (H), entropy (S), and Gibbs free energy (G). These calculations are essential for understanding the stability and reactivity of a compound under different thermal conditions.
Furthermore, for a molecule like this compound, the possibility of tautomerism exists, specifically keto-enol tautomerism. The keto form is the structure as named, while the enol form would involve a carbon-carbon double bond and a hydroxyl group. By calculating the thermodynamic properties of each tautomer, it is possible to predict their relative stabilities. The tautomer with the lower Gibbs free energy will be the more stable and thus the more abundant form at equilibrium. While no specific studies on the tautomeric stability of this compound were found, this type of analysis is a standard computational procedure.
Illustrative Table of Calculated Thermodynamic Parameters (Hypothetical)
| Thermodynamic Parameter | Keto Form (kJ/mol) | Enol Form (kJ/mol) | Stability Implication |
|---|---|---|---|
| Enthalpy (H) | [Value] | [Value] | Comparison determines the predominant tautomer. |
| Entropy (S) | [Value] | [Value] | |
| Gibbs Free Energy (G) | [Value] | [Value] |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures. It transforms the delocalized molecular orbitals into localized orbitals, such as bonding orbitals, lone pairs, and anti-bonding orbitals.
This analysis is particularly useful for understanding intramolecular interactions, such as hyperconjugation, which involves charge transfer from a filled bonding or lone pair orbital to an empty anti-bonding orbital. The strength of these interactions can be quantified by the second-order perturbation energy (E(2)). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. For this compound, NBO analysis would reveal the nature of the C-Br, C-Cl, and C=O bonds, as well as delocalization effects involving the phenyl ring.
Illustrative Table of NBO Analysis Results (Hypothetical)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(O) | π(C-C)phenyl | [Value] | Resonance stabilization |
| σ(C-H) | σ(C-Br) | [Value] | Hyperconjugation |
Environmental Fate and Transformation Research of 2 Bromo 1 2,4 Dichlorophenyl Propan 1 One
Biotic Transformation and Biodegradation Studies
No research could be located that examines the degradation of 2-Bromo-1-(2,4-dichlorophenyl)propan-1-one (B169468) by microorganisms such as bacteria or fungi. While studies exist for the biodegradation of related compounds like 2,4-dichlorophenoxyacetic acid (2,4-D), these findings cannot be directly extrapolated to the target compound. mdpi.comnih.gov
Sorption and Leaching Behavior in Soil and Sediment Systems
There is no published information on the tendency of this compound to bind to soil or sediment particles, nor on its potential to move through the soil profile and into groundwater.
Volatilization and Atmospheric Fate Modeling
No studies were found that model the volatilization of this compound from soil or water surfaces, or its subsequent fate and transport in the atmosphere.
Analytical Methods for Environmental Monitoring and Trace Detection
While general analytical techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are used for similar compounds, no methods have been specifically developed or validated for the detection and quantification of this compound in environmental samples such as water, soil, or air.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Bromo-1-(2,4-dichlorophenyl)propan-1-one, and what factors influence the choice of reaction conditions?
- Methodological Answer : The compound is typically synthesized via bromination of a propanone precursor. For example, sodium ethoxide-mediated condensation reactions with halogenated aryl ketones (e.g., 2-chloro-1-(2,4-dichlorophenyl)ethanone) can yield the target compound. Reaction conditions such as solvent polarity (ethanol or methanol), temperature (reflux), and stoichiometry of brominating agents (e.g., N-bromosuccinimide) are critical for optimizing yield and purity. Acidic conditions may enhance regioselectivity during bromination .
Q. How should researchers handle and store this compound to ensure safety and stability, given its hazardous properties?
- Methodological Answer : The compound is harmful via inhalation, skin contact, and ingestion. Storage should prioritize airtight containers in cool, dry environments (<25°C) away from light to prevent degradation. Safety protocols include using fume hoods, nitrile gloves, and eye protection. Transport classification (e.g., IATA 3335 for aviation) mandates compliance with regulations for hazardous solids .
Advanced Research Questions
Q. What methodologies are recommended for resolving discrepancies in crystallographic data of halogenated propanones, such as torsion angle variations observed in different studies?
- Methodological Answer : Discrepancies in torsion angles (e.g., C9–C10–C11–C12 ranging 123–142°) arise from crystal packing effects or measurement techniques. Single-crystal X-ray diffraction (SCXRD) with high-resolution detectors and low-temperature data collection (e.g., 305 K) improves accuracy. Computational modeling (DFT or molecular dynamics) can validate experimental data by simulating crystal environments .
Q. How can researchers systematically identify and characterize organic impurities, such as degradation products or by-products, in synthetic batches of this compound?
- Methodological Answer : Impurities are classified per ICH guidelines into organic (process-related), inorganic, and residual solvents. Techniques include:
- HPLC-MS : To detect trace by-products (e.g., brominated intermediates).
- NMR Spectroscopy : For structural elucidation of degradation products (e.g., dehalogenated derivatives).
- Accelerated Stability Studies : Under thermal or photolytic stress to identify degradation pathways .
Q. What experimental strategies can optimize the bromination step in the synthesis of this compound to minimize by-product formation?
- Methodological Answer : Key strategies include:
- Controlled Reaction Stoichiometry : Limiting excess bromine reduces di-brominated by-products.
- Catalytic Acid Additives : HBr or sulfuric acid enhances electrophilic substitution selectivity.
- In Situ Monitoring : Real-time FTIR or Raman spectroscopy tracks bromine consumption to terminate reactions at optimal conversion .
Notes
- Avoid abbreviations for chemical names (e.g., "propan-1-one" instead of "propanone").
- Citations are formatted as per provided evidence.
- Advanced questions emphasize analytical rigor, while basic questions address foundational synthesis and safety.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
